Sodium 2-(6-amino-2-bromo-3-methylphenyl)-2-oxoacetate
CAS No.:
Cat. No.: VC16406063
Molecular Formula: C9H7BrNNaO3
Molecular Weight: 280.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7BrNNaO3 |
|---|---|
| Molecular Weight | 280.05 g/mol |
| IUPAC Name | sodium;2-(6-amino-2-bromo-3-methylphenyl)-2-oxoacetate |
| Standard InChI | InChI=1S/C9H8BrNO3.Na/c1-4-2-3-5(11)6(7(4)10)8(12)9(13)14;/h2-3H,11H2,1H3,(H,13,14);/q;+1/p-1 |
| Standard InChI Key | SVCYYAQFXNQGIJ-UHFFFAOYSA-M |
| Canonical SMILES | CC1=C(C(=C(C=C1)N)C(=O)C(=O)[O-])Br.[Na+] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, sodium 2-(6-amino-2-bromo-3-methylphenyl)-2-oxoacetate, systematically describes its structure: a phenyl ring with amino (-NH₂) and bromo (-Br) groups at positions 6 and 2, respectively, a methyl (-CH₃) group at position 3, and an oxoacetate (-CO-COO⁻Na⁺) moiety at position 2 . The sodium ion stabilizes the carboxylate group, making the compound water-soluble compared to its protonated acid form (CID 1712999) .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₇BrNNaO₃ | |
| Molecular Weight | 280.05 g/mol | |
| Parent Acid (CID) | 1712999 | |
| SMILES | CC1=C(C(=C(C=C1)N)C(=O)C(=O)[O-])Br.[Na+] | |
| InChIKey | SVCYYAQFXNQGIJ-UHFFFAOYSA-M |
The SMILES notation and InChIKey provide unambiguous representations of its stereochemistry and bonding patterns, critical for computational drug design. The phenyl ring’s substitution pattern creates a sterically hindered environment, potentially influencing its reactivity and binding affinity in biological systems.
Synthesis and Manufacturing
Industrial Synthesis Pathways
The sodium salt is synthesized via a multi-step process starting from 2-bromo-3-methylaniline. Key steps include:
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Friedel-Crafts Acylation: Introduction of the oxoacetate group using diketene or malonic acid derivatives.
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Neutralization: Reaction with sodium hydroxide to form the water-soluble sodium salt.
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acylation | Diketene, AlCl₃, 80°C, 4h | 65–70% |
| Bromination | NBS, CCl₄, reflux | 85% |
| Neutralization | NaOH, EtOH, RT | >95% |
Microwave-assisted continuous flow reactors are employed to enhance reaction efficiency and purity, reducing side products like regioisomeric brominated derivatives.
Purification and Scalability
Chromatographic techniques (e.g., reverse-phase HPLC) resolve impurities, while recrystallization from ethanol/water mixtures yields high-purity (>98%) product. Industrial scalability is feasible due to the stability of intermediates under mild conditions.
Physicochemical Properties
Solubility and Stability
The sodium salt exhibits high solubility in polar solvents:
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Water: >50 mg/mL at 25°C.
-
DMSO: 20 mg/mL.
Stability studies indicate decomposition <5% after 12 months at -20°C, though photodegradation occurs under UV light due to the bromo substituent .
Computational Predictions
LogP: -1.2 (indicating high hydrophilicity) .
pKa: 3.8 (carboxylate group), 9.1 (amino group) .
These values suggest predominant anionic charge at physiological pH, influencing membrane permeability and biodistribution.
Comparative Analysis with Structural Analogues
Table 3: Activity Comparison with Microtubule-Targeting Agents
| Compound | IC₅₀ (SGC-7901, μM) | Target |
|---|---|---|
| Sodium 2-(6-amino-...) | Not reported | Hypothesized: Tubulin |
| CA-4 | 0.036 | Tubulin |
| 6–31 (Tetrazole analog) | 0.090 | Tubulin |
Industrial and Research Applications
Medicinal Chemistry
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Lead Optimization: The bromo and methyl groups serve as handles for Suzuki-Miyaura coupling to generate derivative libraries.
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Prodrug Development: Esterification of the carboxylate could enhance blood-brain barrier penetration.
Materials Science
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